n-(4-Formylphenyl)-2-methoxyacetamide
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Overview
Description
N-(4-Formylphenyl)-2-methoxyacetamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification. The final step involves the oxidation of the intermediate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, reducing synthesis steps, and using cost-effective and environmentally friendly reagents. These methods often involve the use of conventional starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylphenyl-2-methoxyacetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-Formylphenyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxyacetamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Used as a synthetic building block and enzyme inhibitor.
4-Formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity.
Uniqueness
N-(4-Formylphenyl)-2-methoxyacetamide is unique due to its combination of a formyl group and a methoxyacetamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
650628-79-8 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H11NO3/c1-14-7-10(13)11-9-4-2-8(6-12)3-5-9/h2-6H,7H2,1H3,(H,11,13) |
InChI Key |
PZPYKIXOPOPDHD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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